

Introduction: The Significance of Tri-m-tolylphosphine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tri-m-tolylphosphine*

Cat. No.: B1630614

[Get Quote](#)

Tri-m-tolylphosphine, also known as tris(3-methylphenyl)phosphine, is an air-sensitive, solid organophosphorus compound. It belongs to the versatile class of triarylphosphines, which are widely employed as ligands in coordination chemistry and catalysis.^[1] The three m-tolyl groups attached to the central phosphorus atom impart a unique combination of steric and electronic properties that make it an effective ligand for stabilizing transition metals in various catalytic processes, including cross-coupling and hydrogenation reactions.^[1] Its high thermal stability and solubility in common organic solvents further enhance its utility in a wide range of chemical syntheses.^[1] A thorough grasp of its physical properties is therefore not merely academic; it is a prerequisite for designing, optimizing, and safely executing synthetic routes for pharmaceuticals, advanced materials, and other complex molecular targets.

Core Identification and Structural Properties

The identity and structure of a compound are the bedrock upon which our understanding of its physical behavior is built. **Tri-m-tolylphosphine** is systematically named tris(3-methylphenyl)phosphane.^{[2][3]} Its structure consists of a central phosphorus atom bonded to the meta-position of three toluene rings.

Table 1: Core Identifiers for **Tri-m-tolylphosphine**

Identifier	Value	Source(s)
CAS Number	6224-63-1	[1] [2] [3]
Molecular Formula	C ₂₁ H ₂₁ P	[1] [2] [3]
Molecular Weight	304.37 g/mol	[1] [3]
IUPAC Name	tris(3-methylphenyl)phosphane	[2] [3]
Synonyms	Tris(3-methylphenyl)phosphine	[1] [3]
InChI Key	LFNXCUNDYSYVJY- UHFFFAOYSA-N	[2]

Physicochemical and Thermal Characteristics

The bulk properties of **tri-m-tolylphosphine** dictate its behavior in different physical states and its compatibility with various reaction conditions. These characteristics are summarized below.

Table 2: Physical and Thermal Properties of **Tri-m-tolylphosphine**

Property	Value	Notes and Causality	Source(s)
Appearance	White to light green or orange crystalline powder.	The color variation can be indicative of purity or minor oxidation.	[1] [2]
Melting Point	97 - 105 °C	The reported range is somewhat broad (e.g., 97-99 °C, 100-103 °C, 98-105 °C), which is common for technical grade materials. A sharp melting point is a key indicator of high purity.	[1] [2] [4]
Boiling Point	423.1 ± 44.0 °C (Predicted)	This is a computationally predicted value. Experimental determination is uncommon due to the compound's high molecular weight and potential for decomposition at such high temperatures.	[4]
Solubility	Insoluble in water; Soluble in organic solvents.	The molecule is predominantly nonpolar due to the three large tolyl groups, leading to poor solubility in polar solvents like water but good solubility in	[1] [4]

common organic solvents.[1][4]

Stability Air-sensitive; Stable under normal, inert conditions.

The phosphorus(III) center is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. This necessitates handling under an inert atmosphere (e.g., nitrogen or argon).[4]

[5]

[4][5]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of **tri-m-tolylphosphine**. The key spectral features are dictated by its unique molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. The aromatic region will show complex multiplets, while the methyl groups will appear as a distinct singlet.
 - ^{13}C NMR: The carbon spectrum will show distinct signals for the methyl carbons and the various aromatic carbons. Carbons directly bonded to the phosphorus atom will show coupling (J-coupling), resulting in split signals, which is a key diagnostic feature.[3]
 - ^{31}P NMR: The phosphorus NMR spectrum is the most direct method for characterizing phosphines. **Tri-m-tolylphosphine** should exhibit a single sharp signal in the typical chemical shift region for triarylphosphines.[3]
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorptions include C-H stretching from the aromatic and methyl groups, and

C=C stretching vibrations from the aromatic rings. The P-C bond vibrations are typically weak and occur in the fingerprint region.[3][6]

- Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak $[M]^+$ should be observed at approximately m/z 304.14, corresponding to the molecular weight of the compound.[3]

Experimental Protocols for Physical Property Determination

To ensure the quality and suitability of **tri-m-tolylphosphine** for a given application, in-house verification of its physical properties is often necessary. The following protocols describe standard, self-validating methodologies.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses a standard digital melting point apparatus for accurate and reproducible measurements.

Methodology:

- **Sample Preparation:** Finely crush a small amount of the **tri-m-tolylphosphine** powder on a clean, dry watch glass using a spatula.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating Profile:**
 - Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (~95 °C).

- Once the temperature is within 10-15 °C of the expected melting point, reduce the ramp rate to a slow, controlled 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample becomes a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$. A pure sample should have a sharp range of ≤ 2 °C.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of **tri-m-tolylphosphine**.

Protocol: Qualitative Solubility Assessment

Causality: This protocol confirms the expected solubility profile based on the principle of "like dissolves like." The nonpolar nature of **tri-m-tolylphosphine** predicts solubility in nonpolar organic solvents and insolubility in polar solvents.

Methodology:

- **Solvent Selection:** Prepare three labeled test tubes containing 2 mL each of:
 - Deionized Water (Polar)
 - Toluene (Nonpolar Aromatic)
 - Hexanes (Nonpolar Aliphatic)
- **Sample Addition:** Add a small, consistent amount (approx. 10 mg, or a spatula tip) of **tri-m-tolylphosphine** to each test tube.
- **Observation:**
 - Observe each tube for initial dissolution.
 - Stopper and gently agitate (vortex) each tube for 30 seconds.
 - Allow any undissolved solid to settle.
- **Classification:** Classify the solubility in each solvent as:
 - Soluble: No solid particles are visible.
 - Partially Soluble: Some solid has dissolved, but undissolved particles remain.
 - Insoluble: The solid appears unchanged.

Safe Handling and Storage

Trustworthiness: Adherence to proper handling and storage protocols is non-negotiable for ensuring researcher safety and maintaining the integrity of the reagent.

- Handling: **Tri-m-tolylphosphine** is an irritant to the eyes, skin, and respiratory system.[5] All handling should be performed in a well-ventilated fume hood.[5][7] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[5][7] Avoid generating dust.[7]
- Storage: Due to its air sensitivity, **tri-m-tolylphosphine** must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][5] The storage area should be cool, dry, and well-ventilated, away from oxidizing agents.[5][7]

Conclusion

Tri-m-tolylphosphine is a valuable ligand whose utility is directly linked to its distinct physical properties. Its solid state, defined melting point, solubility in organic media, and characteristic spectroscopic signatures are all critical parameters for its successful application in synthesis and catalysis. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary framework to confidently handle, characterize, and employ this important reagent, ensuring both experimental success and laboratory safety.

References

- Dalton Transactions. (2007). Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine.
- National Center for Biotechnology Information. (n.d.). **Tri-m-tolylphosphine**. PubChem Compound Database.
- Alfa Aesar. (2025). Tri(m-tolyl)phosphine - SAFETY DATA SHEET.
- SpectraBase. (n.d.). Tri(m-tolyl)phosphine [FTIR] Spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tri(m-tolyl)phosphine, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Tri-m-tolylphosphine | C21H21P | CID 80362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRI-M-TOLYLPHOSPHINE price, buy TRI-M-TOLYLPHOSPHINE - chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Introduction: The Significance of Tri-m-tolylphosphine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630614#tri-m-tolylphosphine-physical-properties\]](https://www.benchchem.com/product/b1630614#tri-m-tolylphosphine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com